H-Arg-Gly-OH HCl
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Overview
Description
“H-Arg-Gly-OH HCl” is a dipeptide composed of the amino acids arginine (Arg) and glycine (Gly). It is a salt taste-enhancing dipeptide . The molecular weight is 267.72 and the chemical formula is C₈H₁₇N₅O₃ · HCl .
Synthesis Analysis
While specific synthesis methods for “H-Arg-Gly-OH HCl” were not found, general peptide synthesis methods can be applied. Peptides are typically synthesized by extending the peptide chain from the C-terminus . The amino groups are protected during the synthesis to prevent unwanted reactions . After the peptide bond formation, the protection groups are removed .
Physical And Chemical Properties Analysis
“H-Arg-Gly-OH HCl” has a molecular weight of 267.72 . Other specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Enzymatic Synthesis of Tripeptides
Research has explored the enzymatic synthesis of tripeptides like Bz-Arg-Gly-Asp(-OMe)-OH, involving H-Arg-Gly-OEt as an intermediate. This process, using enzymes such as trypsin and chymopapain, demonstrates the potential of enzymatic methods for synthesizing complex peptides, with H-Arg-Gly-OH playing a crucial role in the sequence (So, Shin, & Kim, 2000).
Astrobiology and Molecular Formation
The formation of astrobiologically significant molecules like glycolaldehyde (HC(O)CH2OH) and ethylene glycol (H2C(OH)CH2OH) through surface hydrogenation of CO molecules has been investigated. This research, simulating conditions in interstellar dark cloud regions, highlights the relevance of H-Arg-Gly-OH in understanding cosmic chemical processes (Fedoseev et al., 2015).
Atmospheric Chemistry
Studies have also focused on the atmospheric chemistry of glyoxal (HC(O)CHO), where the HC(O)CO radical can react with O2 to regenerate the hydroxyl radical (OH). This research is crucial for understanding the photochemical oxidation processes in Earth’s atmosphere, where H-Arg-Gly-OH related compounds play a significant role (Silva, 2010).
Solid Phase Peptide Synthesis
The solid-phase synthesis of peptides, such as H-Arg-Phe-Ser-Trp-Gly-Ala-Glu-Gly-Gln-Arg-OH, has been successfully achieved using methods like stepwise chain elongation and fragment condensation. This area of research opens avenues for synthesizing peptides for various biological and pharmaceutical applications, where H-Arg-Gly-OH derivatives are significant (Suzuki & Sasaki, 1973).
Reaction Kinetics and Mechanisms
Kinetic studies have been conducted on various H-Arg-Gly-OH related reactions, providing insights into reaction mechanisms and rates. These studies are essential for understanding chemical reactions in both laboratory and natural settings, informing fields like catalysis and environmental chemistry (Hamprecht et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O3.ClH/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15;/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12);1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJDXUKLQUTBSV-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)N)CN=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Gly-OH HCl |
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